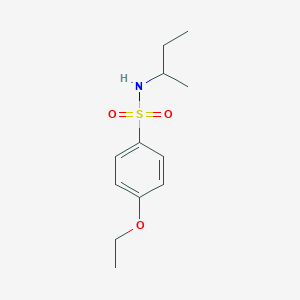

N-(sec-butyl)-4-ethoxybenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves specific reactions such as aminohalogenation or the treatment of sulfonyl chloride with primary amines. For example, a novel compound was synthesized through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2, showcasing the variety of methods that can be employed to synthesize sulfonamides (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another method involves a two-step process starting from sulfonyl chloride, demonstrating the versatility in the synthesis approaches for sulfonamide derivatives (Brock A. Stenfors, F. Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamides, including their crystallographic characteristics, has been elucidated through techniques like X-ray diffraction. Studies have revealed intricate details such as crystallization patterns and space group classifications, offering deep insights into the structural nuances of sulfonamide compounds (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides, such as the cathodic cleavage of the nitrobenzenesulfonyl group, highlight the reactivity and potential for various chemical transformations. These reactions can lead to the formation of stable anion radicals or the cleavage of the S-N bond, demonstrating the compound's versatile chemical behavior (M. Zanoni, N. Stradiotto, 1991).

Wissenschaftliche Forschungsanwendungen

Structure and Stability Studies

Research has delved into understanding the structural properties of sulfonamides, which is crucial for their application in drug development and materials science. For instance, the crystallographic analysis of a similar sulfonamide, N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, reveals how hydrogen bonding and van der Waals interactions contribute to the stabilization of the molecule's structure. This foundational knowledge supports the design and optimization of sulfonamide-based compounds for various applications (K. Nirmala, D. Gowda, 1981).

Environmental Impact and Toxicology

Sulfonamides like N-butylbenzenesulfonamide (NBBS) have been studied for their environmental presence and potential neurotoxic effects. Although one study found no evidence of neurotoxicity in rats within a 4-week exposure period, the widespread use of such plasticizers and their detection in groundwater highlight the need for further investigation into their long-term environmental and health impacts (C. Rider et al., 2012).

Catalysis and Synthesis Applications

Sulfonamide-substituted compounds, including those related to N-(sec-butyl)-4-ethoxybenzenesulfonamide, have been explored for their roles in catalysis. For instance, sulfonamide-substituted iron phthalocyanines have been developed as potential oxidation catalysts, demonstrating remarkable stability under oxidative conditions and effectiveness in the oxidation of olefins (Umit Işci et al., 2014).

Analytical Chemistry

The development of analytical methods for detecting sulfonamides, such as N-butylbenzenesulfonamide in environmental samples, is crucial for monitoring their distribution and assessing potential risks. Techniques like gas chromatography combined with accurate mass selected ion monitoring have been employed to quantify NBBS in landfill leachate and bottled wines, providing insights into its environmental prevalence and potential exposure routes (P. Duffield et al., 1994).

Eigenschaften

IUPAC Name |

N-butan-2-yl-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-4-10(3)13-17(14,15)12-8-6-11(7-9-12)16-5-2/h6-10,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBEZWDSWTGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)

![1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)

![4-bromo-N-{[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558533.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4558538.png)

![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)

![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4558556.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)

![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)

![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)